molecular formula C12H14O3 B3029130 Ethyl 2-phenylacetoacetate CAS No. 5413-05-8

Ethyl 2-phenylacetoacetate

Cat. No. B3029130
CAS RN: 5413-05-8
M. Wt: 206.24 g/mol
InChI Key: PWRUKIPYVGHRFL-UHFFFAOYSA-N
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Description

Ethyl 2-phenylacetoacetate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and its role as an intermediate in the production of other chemicals. The compound is related to ethyl phenylacetate, which has been synthesized using different catalysts and methods to improve yield and reduce environmental impact .

Synthesis Analysis

The synthesis of compounds related to ethyl 2-phenylacetoacetate has been explored using various catalysts and conditions. For instance, ethyl phenylacetate has been synthesized from phenylacetic acid and ethanol using solid superacid catalysts such as SO4^2-/TiO2-Al2O3-SnO2 and S2O8^2-/ZrO2-PrO2-TiO2, which offer good activity and can be reused, thus presenting an environmentally friendly alternative to traditional acid catalysts . Another related compound, ethyl 2-(N-methoxy)imino-2-phenylacetate, was synthesized using ethyl phenyl glyoxylate and methoxy amine hydrochloride in the presence of alkali, achieving a high yield of 92.25% .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structure of ethyl 2-(N-methoxy)imino-2-phenylacetate was confirmed by 1H NMR, 13C NMR, IR, and GC-MS . Additionally, the structural characterization of o-ethyl formate phenylacetic acid, a new compound synthesized by a one-pot method, was determined by single crystal X-ray diffraction analysis, revealing a monoclinic space group and a 1D chained structure formed by intermolecular hydrogen bonds and π-π stacking .

Chemical Reactions Analysis

The chemical reactivity of ethyl 2-phenylacetoacetate derivatives has been explored in various reactions. For instance, ethyl 2-chloroacetoacetate and its isomers have been used to synthesize pyrrole derivatives, which are important in pharmaceutical chemistry, by reacting with cyanoacetamide in the presence of triethylamine . The bioproduction of related compounds such as ethyl phenylacetate has also been achieved from renewable feedstocks, demonstrating the potential for sustainable production methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-phenylacetoacetate and its derivatives are crucial for their application in synthesis. The catalysts used in the synthesis of ethyl phenylacetate, for example, have been shown to influence the esterification rate and purity of the product . The crystal structure analysis of related compounds provides insights into their stability and potential interactions in solid form .

Scientific Research Applications

Catalytic Reactions

Ethyl 2-phenylacetoacetate's role in catalytic reactions has been explored, particularly in reactions catalyzed by copper(I) iodide (CuI). A study by Li et al. (2009) delved into the CuI-catalyzed formation of ethyl 2-phenylacetoacetate, revealing that the catalyst significantly lowers the energy barrier, thereby accelerating the reaction. This process was analyzed using density functional theory (DFT), underscoring the importance of the catalyst in the reaction mechanism (Li, Zhang, Tian, & Wong, 2009).

Synthesis Processes

The synthesis of various chemical compounds often utilizes ethyl 2-phenylacetoacetate. Zhang (2005) discussed the fabrication of 4-Phenyl-2-Butanone, a key medium in synthesizing certain medicines, where ethyl 2-phenylacetoacetate is synthesized through a series of reactions including Claisen's condensation (Zhang, 2005).

Arylation Methods

Arylation, a key process in organic chemistry, also finds application for ethyl 2-phenylacetoacetate. Kozyrod and Pinhey (1983) explored the use of phenyllead triacetate for C-phenylation of ethyl 2-oxocyclopentanecarboxylate, demonstrating an effective method of arylation using this compound (Kozyrod & Pinhey, 1983).

Chemical Analysis and Conversion

Tsujikawa et al. (2021) conducted an analysis of potential phenylacetone precursors, including ethyl 3-oxo-2-phenylbutyrate, a compound closely related to ethyl 2-phenylacetoacetate. This study provides insights into the conversion processes of these compounds under different conditions (Tsujikawa et al., 2021).

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions involving ethyl 2-phenylacetoacetate have been investigated, as described by Zeevaart, Parkinson, and Koning (2004). These reactions result in the generation of 2-arylacetic acid esters, showcasing another chemical application of this compound (Zeevaart, Parkinson, & Koning, 2004).

Industrial Applications

The chemical versatility of ethyl 2-phenylacetoacetate is further emphasized in its industrial applications. Shafi, Rajesh, and Senthilkumar (2021) synthesized thio-1,3,4-oxadiazol-2-yl derivatives for industrial purposes, using ethyl (S)-2-amino-2-phenylacetate, which shares a structural similarity with ethyl 2-phenylacetoacetate (Shafi, Rajesh, & Senthilkumar, 2021).

Safety And Hazards

Ethyl 2-phenylacetoacetate should be handled with care. Contact with skin and eyes should be avoided. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental release, it is advised to evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 3-oxo-2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)11(9(2)13)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRUKIPYVGHRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-2-phenylbutanoate

CAS RN

5413-05-8
Record name Ethyl α-acetylbenzeneacetate
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Record name Ethyl acetylphenylacetate
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Record name Ethyl acetylphenylacetate
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Synthesis routes and methods

Procedure details

A stirred solution of 10 grams (0.061 mole) of ethyl phenylacetate in 125 mL of tetrahydrofuran is cooled to -78° C., and 33.5 mL (0.067 mole) of lithium diisopropylamide (2M solution in heptane-tetrahydrofuranethylbenzene) is slowly added dropwise at a rate to maintain the reaction mixture temperature below -60° C. Upon completion of addition, the reaction mixture is stirred at -78° C. for about one hour. After this time, 6.5 mL (0.067 mole) of ethyl acetate is added dropwise. Upon completion of addition, the reaction mixture is stirred for about one hour at -78° C. The reaction mixture is then allowed to warm to ambient temperature. After this time the reaction mixture is poured into 200 mL of water, and the mixture is extracted with one 100 mL portion of diethyl ether. The aqueous layer is made acidic with aqueous 10% hydrochloric acid, and then it is extracted with three 150 mL portions of diethyl ether. The combined extracts are dried with magnesium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding 6.6 grams of ethyl 3-oxo-2-phenylbutanoate. The NMR spectrum is consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
33.5 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
LC Li, Y Zhang, AM Tian, NB Wong - Journal of Theoretical and …, 2009 - World Scientific
… According to our assumption, the formation of ethyl 2-phenylacetoacetate by arylation of ethyl acetoacetate in the presence of CuI catalyst is a multistep reaction, which can be divided …
Number of citations: 3 www.worldscientific.com
S Arfania, AR Sayadi, MR Khalesi - … of the Southern African Institute of …, 2017 - sotech.co.kr
Flotation is one of the most widely used operations in mineral processing plants and assumes a significant share of the total milling costs. K20 K30 Tungsten Carbide Thread Rod with …
Number of citations: 0 www.sotech.co.kr
MS Holden, BL Bedell, BM Snader, VP Bui - Journal of Organometallic …, 2000 - Elsevier
… We prepared CpFe(ethyl-2-phenylacetoacetate) hexafluorophosphate and purified it by recrystallization. Samples of this iron compound were then dissolved in methylene chloride and …
Number of citations: 4 www.sciencedirect.com
S Arfania, AR Sayadi, MR Khalesi - … of the Southern African Institute of …, 2017 - sotech.co.kr
… Quality Certified Product Ethyl 2-Phenylacetoacetate CAS: 5413-05-8 BMK Powder (SRA) and multiple regression analysis (MRA). Thirty-seven major flotation machines were analysed …
Number of citations: 0 www.sotech.co.kr
GE Hall, D Hughes, D Rae, AP Rhodes - Tetrahedron Letters, 1967 - Elsevier
… (a), ethyl 2-methylbenzoylacetate, ethyl 2acetoxybenzoylacetate and ethyl 2-phenylacetoacetate. The last compound is en approximately 1:l mixture of the enol and keto forms, neither …
Number of citations: 10 www.sciencedirect.com
GO Bizzigotti - The Journal of Organic Chemistry, 1983 - ACS Publications
… -57-8; 2/3,4|3-dibromo-5/3-cholestan-3-one, 4575-78-4; 2-carbethoxy-A-nor-5a-cholestane, 86118-98-1; A-nor-5a-cholestan-2carboxylic acid,86161-67-3; ethyl 2-phenylacetoacetate, …
Number of citations: 6 pubs.acs.org
D Babinski, O Soltani, DE Frantz - Organic Letters, 2008 - ACS Publications
… The (E)-isomer (12b) derived from ethyl 2-phenylacetoacetate was a notable exception. Multiple attempts at achieving complete conversion by increasing the amounts of either base and…
Number of citations: 88 pubs.acs.org
J Kagan, DA Agdeppa Jr, DA Mayers… - The Journal of …, 1976 - ACS Publications
… After workup the product (435 mg) had the NMR spectrum (CC14) of ethyl 2-phenylacetoacetate as a mixture of the ketonic (76%) and enolic (24%) forms: NMR (CC14) 14.17 (br s, 1 …
Number of citations: 20 pubs.acs.org
J Kagan, DA Agdeppa Jr, SP Singh… - Journal of the …, 1976 - ACS Publications
A superficial analysis of the reaction products for the boron trifluoride catalyzed isomerization of 2-substituted-3-phenyl-3-methylglycidates led to an acceptable sequence of migratory …
Number of citations: 28 pubs.acs.org
C Trapp, C Herrmann, C Drewniok… - Current …, 2021 - ingentaconnect.com
… step was a Claisenlike condensation of ethyl acetate and benzyl nitrile to form 3-oxo-2-phenylbutanenitrile (1) followed by alcoholysis of the nitrile to obtain ethyl 2-phenylacetoacetate (…
Number of citations: 1 www.ingentaconnect.com

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